molecular formula C16H12ClNO2S2 B2604343 5-Chloro-2-phenyl-4-tosylthiazole CAS No. 153941-58-3

5-Chloro-2-phenyl-4-tosylthiazole

Cat. No.: B2604343
CAS No.: 153941-58-3
M. Wt: 349.85
InChI Key: KRUDWDXKRPTXDJ-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-4-tosylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a tosyl group at the 4th position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

5-Chloro-2-phenyl-4-tosylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Safety and Hazards

The safety and hazards associated with “5-Chloro-2-phenyl-4-tosylthiazole” would depend on factors such as its reactivity, its toxicity, and its environmental impact . These factors would likely be influenced by the presence of the thiazole ring, the phenyl group, the tosyl group, and the chlorine atom.

Future Directions

Future research on “5-Chloro-2-phenyl-4-tosylthiazole” might involve further studies of its synthesis, its reactivity, its biological activity, and its physical and chemical properties . Such research could lead to new insights into the behavior of this compound and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-4-tosylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-4-tosylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 5-azido-2-phenyl-4-tosylthiazole or 5-thiocyanato-2-phenyl-4-tosylthiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 5-amino-2-phenyl-4-tosylthiazole.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the chlorine and tosyl groups, making it less reactive in certain substitution reactions.

    4-Tosylthiazole: Lacks the phenyl group, which may affect its biological activity.

    5-Chloro-2-phenylthiazole: Lacks the tosyl group, which can influence its solubility and reactivity.

Uniqueness

5-Chloro-2-phenyl-4-tosylthiazole is unique due to the presence of both the chlorine and tosyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)22(19,20)16-14(17)21-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUDWDXKRPTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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